molecular formula C14H13N3O2S2 B5755027 N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide

N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide

Cat. No.: B5755027
M. Wt: 319.4 g/mol
InChI Key: ZFJHDEBHSFCYLC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.04491901 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-10(18)9-20-14-17-16-13(21-14)15-12(19)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJHDEBHSFCYLC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. . This enzyme is involved in the cross-linking of proteins by forming covalent bonds between glutamine residues and lysine residues. This compound acts as an inhibitor of transglutaminase 2 by targeting its active site cysteine for acetonylation. This interaction inhibits the enzyme’s activity, thereby affecting the cross-linking of proteins.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of transglutaminase 2, which plays a role in cell adhesion, migration, and apoptosis. By inhibiting this enzyme, the compound can alter cell function, including changes in gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cell types by disrupting the normal function of transglutaminase 2.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound exerts its effects by binding to the active site cysteine of transglutaminase 2, leading to the acetonylation of the enzyme. This modification inhibits the enzyme’s activity, preventing it from cross-linking proteins. Additionally, the compound may also affect other enzymes and proteins involved in cellular processes, further influencing cell function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of transglutaminase 2, resulting in prolonged effects on cellular processes such as apoptosis and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit transglutaminase 2 without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s inhibitory effects on transglutaminase 2 are maximized at certain concentrations, beyond which no further inhibition occurs.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which can modify its structure and activity. These metabolic modifications can affect the compound’s potency and duration of action. Additionally, the compound may influence metabolic flux and metabolite levels by inhibiting transglutaminase 2, which plays a role in various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function within the cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with transglutaminase 2 and other biomolecules. This localization is crucial for the compound’s inhibitory effects on transglutaminase 2 and its overall impact on cellular processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.